(R)-2-Amino-2-(4-nitrophenyl)propanoic acid hydrochloride
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Overview
Description
®-2-Amino-2-(4-nitrophenyl)propanoic acid hydrochloride is a chiral amino acid derivative with a nitro group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(4-nitrophenyl)propanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 4-nitrobenzaldehyde.
Formation of the Intermediate: The aldehyde undergoes a condensation reaction with an appropriate amine to form an imine intermediate.
Reduction: The imine is then reduced to the corresponding amine using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Resolution: The racemic mixture of the amine is resolved using chiral resolution techniques to obtain the ®-enantiomer.
Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production methods for ®-2-Amino-2-(4-nitrophenyl)propanoic acid hydrochloride may involve large-scale synthesis using similar steps as described above, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-2-(4-nitrophenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Oxidation: The amino group can be oxidized to a nitroso or nitro group under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Various alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Reduction: 2-Amino-2-(4-aminophenyl)propanoic acid hydrochloride.
Substitution: Derivatives with different alkyl or acyl groups.
Oxidation: 2-Amino-2-(4-nitrosophenyl)propanoic acid hydrochloride.
Scientific Research Applications
®-2-Amino-2-(4-nitrophenyl)propanoic acid hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Industrial Applications: It is employed in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of ®-2-Amino-2-(4-nitrophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the amino group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-(4-hydroxyphenyl)propanoic acid: Similar structure but with a hydroxyl group instead of a nitro group.
2-Amino-2-(4-methylphenyl)propanoic acid: Similar structure but with a methyl group instead of a nitro group.
2-Amino-2-(4-chlorophenyl)propanoic acid: Similar structure but with a chlorine atom instead of a nitro group.
Uniqueness
®-2-Amino-2-(4-nitrophenyl)propanoic acid hydrochloride is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The nitro group can undergo reduction and participate in redox reactions, making this compound valuable for specific applications in medicinal chemistry and organic synthesis.
Properties
Molecular Formula |
C9H11ClN2O4 |
---|---|
Molecular Weight |
246.65 g/mol |
IUPAC Name |
(2R)-2-amino-2-(4-nitrophenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C9H10N2O4.ClH/c1-9(10,8(12)13)6-2-4-7(5-3-6)11(14)15;/h2-5H,10H2,1H3,(H,12,13);1H/t9-;/m1./s1 |
InChI Key |
BGRTWGJVHASRPL-SBSPUUFOSA-N |
Isomeric SMILES |
C[C@@](C1=CC=C(C=C1)[N+](=O)[O-])(C(=O)O)N.Cl |
Canonical SMILES |
CC(C1=CC=C(C=C1)[N+](=O)[O-])(C(=O)O)N.Cl |
Origin of Product |
United States |
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